molecular formula C27H44O5 B092459 Convallagenin A CAS No. 17149-95-0

Convallagenin A

Cat. No. B092459
CAS RN: 17149-95-0
M. Wt: 448.6 g/mol
InChI Key: ZUAUXYWVXMTADI-ZRUUGFNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convallagenin A is a natural compound that is found in Convallaria majalis, commonly known as lily of the valley. It is a cardiotonic steroid that has been extensively studied for its potential use in the treatment of heart failure. Convallagenin A has been found to have a positive inotropic effect on the heart, which means that it increases the force of contractions of the heart muscle.

Scientific Research Applications

Structural Analysis

Convallagenin-A, identified in the flowers of Convallaria keisukei, is a new 25L, 1, 3, 5-trihydroxyspirostane. Its structure was elucidated as 25L, 5β-spirostan-1β, 3β, 5β-triol, based on the conversion to l1, 4-tigogenone and the formation of specific carbonates and orthoesters, indicating β-configuration of hydroxyl groups (Kimura, Tohma, & Yoshizawa, 1967).

Application in Biological Studies

Concanavalin A (Con A), closely related to convallagenin A, is used extensively in biological studies of eukaryotic cells. It has several applications, such as studying cell surfaces, cell division, and the binding to specific saccharide-containing receptors on the cell surface. These activities include agglutination, glucose transport enhancement, and induction of mitogenesis in lymphocytes (Reeke et al., 1974).

Molecular and Cellular Mechanisms

Concanavalin A produces a matrix-degradative phenotype in human fibroblasts, influencing matrix metalloproteinases (MMPs) and the tissue inhibitor of matrix metalloproteinases (TIMP). This is significant for understanding the regulation of MMPs and TIMP in the induction of a resorptive cell phenotype (Overall & Sodek, 1990).

Potential for Glycoprotein Enrichment

Concanavalin A, when coated on magnetic nanoprobes, has been shown to selectively capture glycoproteins from human body fluids, indicating its potential in glycoproteomics. This method offers an efficient approach for glycoprotein enrichment and could be beneficial for large-scale glycoproteomic research in biological samples (Ferreira et al., 2011).

properties

CAS RN

17149-95-0

Product Name

Convallagenin A

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,18-triol

InChI

InChI=1S/C27H44O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-6-9-26(30)13-17(28)11-22(29)25(26,4)19(18)7-8-24(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

ZUAUXYWVXMTADI-ZRUUGFNHSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H](C6)O)O)C)O)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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